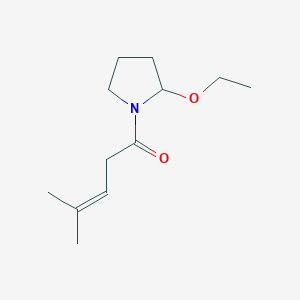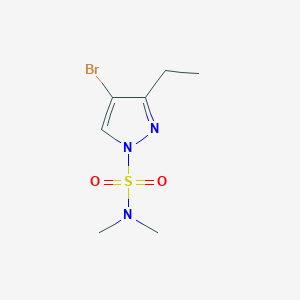
4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the fourth position, an ethyl group at the third position, and a sulfonamide group attached to the nitrogen atom at the first position. The N,N-dimethyl substitution on the sulfonamide group further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of ethyl hydrazine with 1,3-diketone under acidic or basic conditions can yield the desired pyrazole ring.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid, followed by treatment with dimethylamine to yield the N,N-dimethyl sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination step and automated systems for the sulfonamide formation to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Mild oxidizing agents like hydrogen peroxide or peracids.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Coupling Products: Complex pyrazole derivatives with various functional groups.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique structural features. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.
Biological Probes: Used in the design of biological probes for studying enzyme activities and protein interactions.
Industry:
Agriculture: Potential use in the synthesis of agrochemicals, such as herbicides and fungicides.
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes, thereby modulating their function.
Comparison with Similar Compounds
- 4-Bromo-3-methyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- 4-Chloro-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- 4-Bromo-3-ethyl-1H-pyrazole-1-sulfonamide
Uniqueness: 4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to the specific combination of substituents, which can influence its reactivity and biological activity. The presence of both the bromine atom and the N,N-dimethyl sulfonamide group provides distinct electronic and steric properties, making it a valuable compound for various applications.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique characteristics
Properties
CAS No. |
917899-20-8 |
|---|---|
Molecular Formula |
C7H12BrN3O2S |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
4-bromo-3-ethyl-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C7H12BrN3O2S/c1-4-7-6(8)5-11(9-7)14(12,13)10(2)3/h5H,4H2,1-3H3 |
InChI Key |
VWMFOOMEDFKJGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1Br)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethylbenzo[d]oxazole-2-carbaldehyde](/img/structure/B12871718.png)
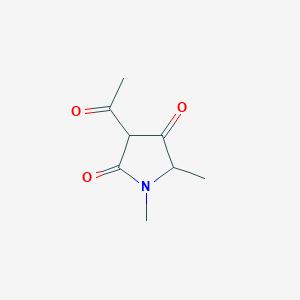
![6-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871729.png)
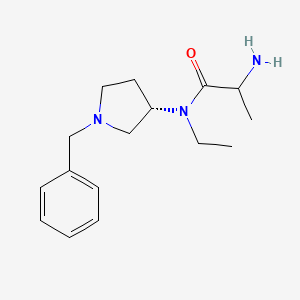
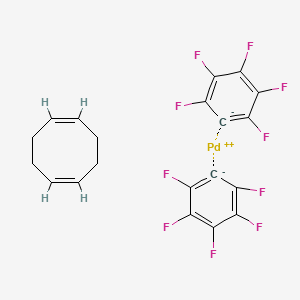

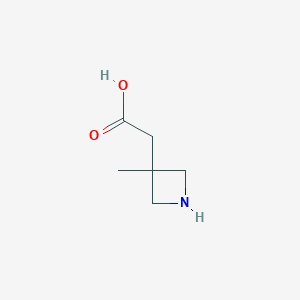
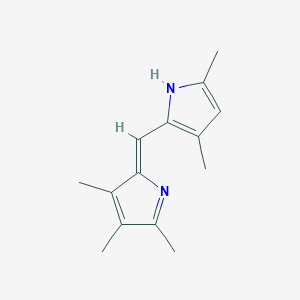
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
